molecular formula C24H24 B6289273 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane CAS No. 138194-05-5

1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane

Cat. No. B6289273
CAS RN: 138194-05-5
M. Wt: 312.4 g/mol
InChI Key: OLBSXTUHXITFNA-UHFFFAOYSA-N
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Description

1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane (CPCF) is an organometallic compound that has been widely studied in recent years due to its unique properties and potential applications in various fields such as catalysis, materials science, and drug delivery. CPCF is a cyclopentadienyl-fluorenyl-cyclohexane (CPCF) derivative of a cyclopentadienyl-cyclohexane (CPC) molecule. CPCF is composed of two aromatic rings, one cyclopentadienyl ring and one fluorenyl ring, linked together by a single carbon-carbon bond. The cyclopentadienyl ring is linked to the fluorenyl ring by a single carbon-carbon bond, and the cyclohexane ring is linked to the cyclopentadienyl ring by a single carbon-carbon bond. CPCF has a molecular weight of 268.4 g/mol and a melting point of ~80°C.

Scientific Research Applications

1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane has been used as a model compound in various scientific research studies. It has been used to investigate the structure-activity relationship of organometallic compounds, to study the mechanism of action of organometallic compounds, and to develop new catalysts. 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane has also been used in the synthesis of new materials, such as polymers and nanomaterials, and in the development of new drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane is not fully understood. However, it is believed that the cyclopentadienyl ring of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane can act as a Lewis acid, accepting electrons from the fluorenyl ring, which acts as a Lewis base. This electron transfer results in the formation of a new bond between the two aromatic rings, resulting in the formation of the 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane are not well understood. However, it has been suggested that 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane may have an inhibitory effect on certain enzymes and proteins, such as cytochrome P450 enzymes and cyclooxygenase enzymes. It has also been suggested that 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane may have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in air. It also has a low toxicity and is readily soluble in common organic solvents. However, there are also some limitations to using 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane in laboratory experiments. It is not very reactive and has a low solubility in water.

Future Directions

There are several potential future directions for research on 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane. These include further investigation into its mechanism of action, its potential applications in drug delivery systems, its potential use in materials science, and its potential use in catalysis. Additionally, further research into its biochemical and physiological effects could provide insight into its potential therapeutic applications. Furthermore, research into its synthesis and stability could lead to the development of more efficient and cost-effective methods of synthesizing 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane.

Synthesis Methods

1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane can be synthesized via a variety of methods including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of a halide or a triflate with an organoboron compound. The Heck reaction is a palladium-catalyzed reaction that involves the reaction of an alkyl halide with an alkene. The Sonogashira coupling reaction is a copper-catalyzed reaction that involves the reaction of an alkyl halide with an alkynyl halide.

properties

IUPAC Name

9-(1-cyclopenta-2,4-dien-1-ylcyclohexyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24/c1-8-16-24(17-9-1,18-10-2-3-11-18)23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h2-7,10-15,18,23H,1,8-9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSXTUHXITFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2C=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579043
Record name 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138194-05-5
Record name 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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